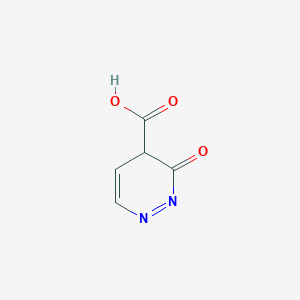
3-oxo-4H-pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4H-pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a keto group at the third position and a carboxylic acid group at the fourth position. Pyridazine derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-4H-pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the keto group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield corresponding alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-Oxo-4H-pyridazine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-oxo-4H-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the keto and carboxylic acid groups.
Pyridazinone: A derivative with a keto group but different substitution patterns.
Pyridazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 3-Oxo-4H-pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H4N2O3 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-oxo-4H-pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-3H,(H,9,10) |
InChI Key |
WYKFOMZZQWJMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=O)C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















